2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-Ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a propanoyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for drug synthesis. Its unique structure may interact with specific biological targets, leading to the development of novel treatments.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide
Uniqueness: 2-Ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide stands out due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20(24)23-13-7-8-15-14-16(11-12-18(15)23)22-21(25)17-9-5-6-10-19(17)26-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWGDJXMIAJRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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